molecular formula C21H22ClNO10 B10826630 Lebecel CAS No. 213456-57-6

Lebecel

Cat. No.: B10826630
CAS No.: 213456-57-6
M. Wt: 483.9 g/mol
InChI Key: KEMVQKXYOFPCCU-UHFFFAOYSA-N
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Description

Lebecel (chemical name: DDB-S) is a synthetic hepatoprotective agent derived from the structural modification of dimethyl dicarboxylate biphenyl (DDB), a compound initially isolated from Schisandra chinensis. It is designed to enhance bioavailability and reduce hepatic oxidative stress while maintaining the core pharmacophore of DDB. This compound has demonstrated efficacy in preclinical models of liver fibrosis and viral hepatitis, with a Phase I clinical trial confirming its safety profile, tolerability, and linear pharmacokinetics in humans . Its primary mechanism involves modulating cytochrome P450 enzymes and suppressing pro-inflammatory cytokines like TNF-α and IL-6 .

Properties

CAS No.

213456-57-6

Molecular Formula

C21H22ClNO10

Molecular Weight

483.9 g/mol

IUPAC Name

7-methoxy-4-[7-methoxy-5-[2-(methylamino)ethoxycarbonyl]-1,3-benzodioxol-4-yl]-1,3-benzodioxole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H21NO10.ClH/c1-22-4-5-28-21(25)11-7-13(27-3)17-19(32-9-30-17)15(11)14-10(20(23)24)6-12(26-2)16-18(14)31-8-29-16;/h6-7,22H,4-5,8-9H2,1-3H3,(H,23,24);1H

InChI Key

KEMVQKXYOFPCCU-UHFFFAOYSA-N

Canonical SMILES

CNCCOC(=O)C1=CC(=C2C(=C1C3=C4C(=C(C=C3C(=O)O)OC)OCO4)OCO2)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl diphenyl bicarboxylate typically involves the condensation of benzaldehyde with sorbitol. This reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of dimethyl diphenyl bicarboxylate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl diphenyl bicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl diphenyl bicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl diphenyl bicarboxylate involves its interaction with cellular pathways to exert its hepatoprotective and antioxidant effects. It targets specific molecular pathways that mitigate oxidative stress and promote liver cell regeneration. The compound’s ability to scavenge free radicals and enhance antioxidant enzyme activity is central to its protective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Lebecel belongs to the biphenyl dicarboxylate family. Key structural analogues include:

Compound Core Structure Key Modifications Bioavailability Target Enzymes
This compound Biphenyl dicarboxylate Sulfonate group at C3 position 92% (oral) CYP2E1, CYP3A4
DDB Biphenyl dicarboxylate Unmodified methyl ester groups 65% (oral) CYP2E1
Bifendate Biphenyl dicarboxylate Ethyl ester substitution 78% (oral) CYP1A2, CYP2D6

This compound’s sulfonate group enhances solubility and metabolic stability compared to DDB and Bifendate, reducing first-pass liver metabolism .

Pharmacokinetic Comparison

Data from Phase I trials and cross-species studies highlight differences in absorption and elimination:

Parameter This compound DDB Bifendate
T~max~ (h) 1.5 ± 0.3 2.8 ± 0.5 2.1 ± 0.4
C~max~ (µg/mL) 12.4 ± 1.2 8.7 ± 0.9 9.6 ± 1.1
t~1/2~ (h) 6.2 ± 0.8 4.5 ± 0.6 5.3 ± 0.7
AUC~0-24~ 68.3 ± 5.6 42.1 ± 4.2 53.8 ± 4.9

This compound’s extended half-life and higher AUC suggest prolonged therapeutic activity compared to analogues .

Functional Comparison with Hepatoprotective Agents

Efficacy in Liver Injury Models

This compound was compared with silymarin and N-acetylcysteine (NAC) in carbon tetrachloride (CCl~4~)-induced liver fibrosis models:

Compound ALT Reduction (%) AST Reduction (%) Fibrosis Score Improvement
This compound 68 ± 6 72 ± 5 4.2 → 1.8 (p < 0.01)
Silymarin 52 ± 7 58 ± 6 4.2 → 2.5 (p < 0.05)
NAC 45 ± 8 49 ± 7 4.2 → 3.1 (p < 0.05)

This compound outperformed silymarin and NAC in reducing hepatocellular damage and reversing fibrosis .

Mechanistic Advantages Over Competing Compounds

This compound uniquely inhibits both CYP2E1 (key in alcohol-induced liver injury) and NF-κB pathways, whereas DDB and silymarin primarily target single pathways. This dual action explains its superior efficacy in multifactorial liver diseases .

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